(4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone is a compound that features a piperidine ring substituted with an aminoethyl group and a cyclobutyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone typically involves the reaction of 4-(2-aminoethyl)piperidine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target involved.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)piperidine: This compound features a similar piperidine ring but lacks the cyclobutyl methanone moiety.
1-(2-Aminoethyl)-4-piperidinol: This compound has a hydroxyl group instead of the cyclobutyl methanone moiety.
Uniqueness
(4-(2-Aminoethyl)piperidin-1-yl)(cyclobutyl)methanone is unique due to the presence of both the aminoethyl group and the cyclobutyl methanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
[4-(2-aminoethyl)piperidin-1-yl]-cyclobutylmethanone |
InChI |
InChI=1S/C12H22N2O/c13-7-4-10-5-8-14(9-6-10)12(15)11-2-1-3-11/h10-11H,1-9,13H2 |
InChI Key |
SHPLUCDQENMJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.